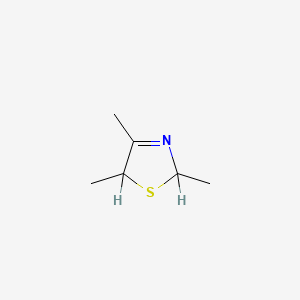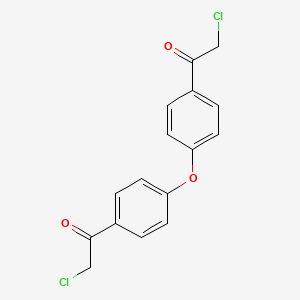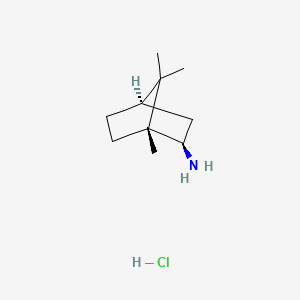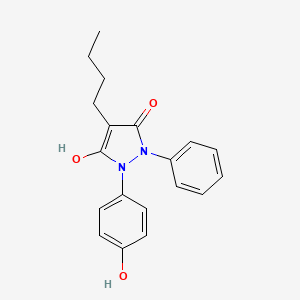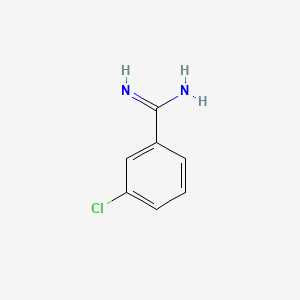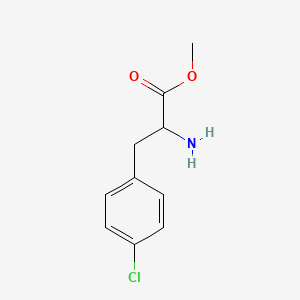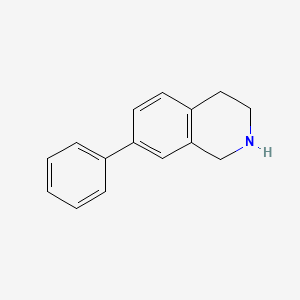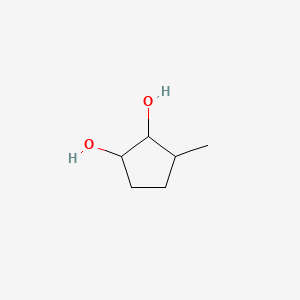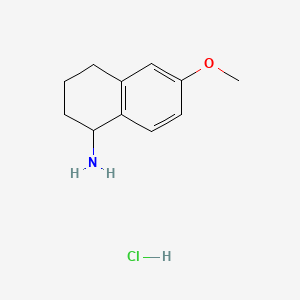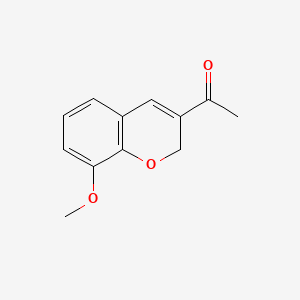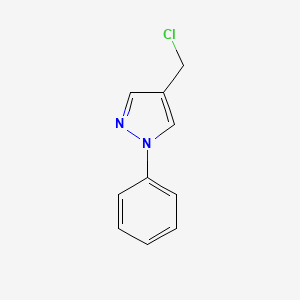
4-(chloromethyl)-1-phenyl-1H-pyrazole
Übersicht
Beschreibung
“4-(chloromethyl)-1-phenyl-1H-pyrazole” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, a phenyl group, and a chloromethyl group. Pyrazole compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “4-(chloromethyl)-1-phenyl-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring at the 1-position and a chloromethyl group at the 4-position. The exact geometry and bond lengths would need to be determined experimentally or through computational methods .Chemical Reactions Analysis
The chloromethyl group in “4-(chloromethyl)-1-phenyl-1H-pyrazole” is likely to be reactive. It could undergo nucleophilic substitution reactions with various nucleophiles. The pyrazole ring might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(chloromethyl)-1-phenyl-1H-pyrazole” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
3. Chloromethylation Catalyst
- Application Summary: This compound can be used as a catalyst in the chloromethylation of aromatic compounds . Chloromethylation is a chemical reaction where a chloromethyl group (-CH2Cl) is added to an aromatic ring. The products of these reactions are key intermediates in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
- Methods of Application: The chloromethylation reaction involves treating aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide . The reaction conditions are mild, and the process affords the corresponding chloromethyl derivatives in good to excellent yields .
- Results or Outcomes: The outcome of this application is the efficient production of chloromethylated aromatic compounds, which are valuable intermediates in the synthesis of a variety of other compounds .
4. Hyper Cross-linked Polymers
- Application Summary: “4-(chloromethyl)-1-phenyl-1H-pyrazole” can be used in the synthesis of hyper cross-linked polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in recent years due to their high surface area, good porosity, low density, efficient adsorption properties, environmental friendliness, high thermal and chemical stability, and reusability .
- Methods of Application: The synthesis of HCPs typically involves Friedel Craft reactions . The specific synthesis procedure can vary depending on the desired properties of the HCP.
- Results or Outcomes: HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
5. Catalyst in Friedel-Crafts Reactions
- Application Summary: This compound can be used as a catalyst in Friedel-Crafts reactions . These reactions are a type of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in an aromatic compound .
- Methods of Application: The specific methods of application can vary widely depending on the specific Friedel-Crafts reaction being performed. Typically, this compound would be added to the reaction mixture to catalyze the electrophilic aromatic substitution .
- Results or Outcomes: The outcomes of using this compound as a catalyst would also depend on the specific Friedel-Crafts reaction being performed. In general, the goal would be to efficiently perform the electrophilic aromatic substitution and produce the desired product .
6. Synthesis of Calixarenes
- Application Summary: “4-(chloromethyl)-1-phenyl-1H-pyrazole” can be used in the synthesis of calixarenes . Calixarenes are a type of macrocycle or large cyclic molecule, and their name is derived from the Greek word “calix” meaning “chalice” because they are shaped like a cup or chalice .
- Methods of Application: The specific synthesis procedure can vary depending on the desired properties of the calixarene. Typically, this compound would be reacted with other reagents under controlled conditions (temperature, pressure, pH, etc.) to produce the desired calixarene .
- Results or Outcomes: Calixarenes have many interesting applications such as in the development of new materials, in environmental remediation, in drug delivery systems, and in the design of new sensors .
Zukünftige Richtungen
The future directions for “4-(chloromethyl)-1-phenyl-1H-pyrazole” would depend on its applications. If it’s a useful synthetic intermediate, research might focus on developing more efficient or environmentally friendly synthesis methods. If it’s a pharmaceutical, research might focus on improving its efficacy or reducing side effects .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFRFBAKGZDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366641 | |
| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-phenyl-1H-pyrazole | |
CAS RN |
35715-71-0 | |
| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


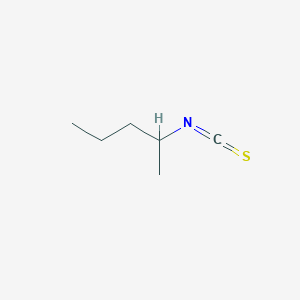
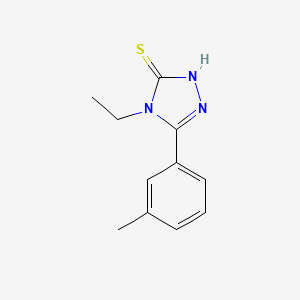
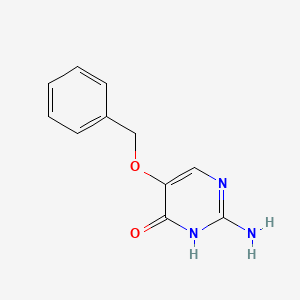
![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
